molecular formula C21H21N5O B11031864 2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline

2-(4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline

Cat. No.: B11031864
M. Wt: 359.4 g/mol
InChI Key: RWQAWSFQQVLXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .

Preparation Methods

The synthesis of N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE involves multiple steps. One common method includes the reaction of 4-methoxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline derivatives under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve the use of ultrasonic-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE involves the inhibition of specific enzymes, such as cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the enzyme from catalyzing its substrate, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . This mechanism is crucial for its potential use in cancer therapy.

Comparison with Similar Compounds

N-[2-(4-METHOXY-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL)PHENYL]-N-PROPYLAMINE is unique due to its specific structural features and biological activity. Similar compounds include:

Properties

Molecular Formula

C21H21N5O

Molecular Weight

359.4 g/mol

IUPAC Name

2-(4-methoxy-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl)-N-propylaniline

InChI

InChI=1S/C21H21N5O/c1-3-13-22-18-12-8-7-11-16(18)19-24-20-17(21(25-19)27-2)14-23-26(20)15-9-5-4-6-10-15/h4-12,14,22H,3,13H2,1-2H3

InChI Key

RWQAWSFQQVLXPV-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=CC=C1C2=NC3=C(C=NN3C4=CC=CC=C4)C(=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.